

In-Depth Technical Guide: 1,1-Dimethyl-4-acetylpiperazinium iodide

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Compound of Interest

Compound Name: 1,1-Dimethyl-4-acetylpiperazinium
iodide

Cat. No.: B1662546

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CAS Number: 75667-84-4

This technical guide provides a comprehensive overview of **1,1-Dimethyl-4-acetylpiperazinium iodide**, a quaternary ammonium salt and a structural analog of the neurotransmitter acetylcholine.^[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, its primary biological target and mechanism of action, and protocols for key experiments that elucidate its pharmacological profile.

Physicochemical and Biological Properties

1,1-Dimethyl-4-acetylpiperazinium iodide, also known as 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide, is a nicotinic acetylcholine receptor (nAChR) agonist. It is a valuable research tool for investigating the function and regulation of nAChRs, particularly the $\alpha 4\beta 2$ subtype.

Property	Value	Source(s)
CAS Number	75667-84-4	
Molecular Formula	C ₈ H ₁₇ IN ₂ O	
Molecular Weight	284.14 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in water	
Storage Temperature	-20°C	
Biological Target	Nicotinic Acetylcholine Receptors (nAChRs)	
Mechanism of Action	nAChR Agonist	

Quantitative Pharmacological Data

The primary pharmacological action of **1,1-Dimethyl-4-acetylpiperazinium iodide** is its agonist activity at nAChRs. Notably, it exhibits a significant affinity for the $\alpha 4\beta 2$ nAChR subtype and has been shown to induce receptor upregulation following chronic exposure.

Parameter	Value	Cell Line	Receptor Subtype	Source(s)
Inhibition Constant (K _i)	29.9 nM	-	$\alpha 4\beta 2$	
Receptor Upregulation	440% increase in $\alpha 4\beta 2$ binding sites	M10 cells	$\alpha 4\beta 2$	

Synthesis

While a specific, detailed synthesis protocol for **1,1-Dimethyl-4-acetylpiperazinium iodide** is not readily available in the reviewed literature, the synthesis of structurally similar piperazinium iodides typically involves the quaternization of the corresponding tertiary amine precursor with

methyl iodide. For example, the synthesis of 4-Carbmethoxy-1,1-dimethylpiperazine-1-ium iodide is achieved by heating a mixture of 1-carbmethoxypiperazine, an excess of methyl iodide, and a base such as potassium carbonate in a suitable solvent like nitromethane. A similar approach, starting with 1-acetylpiperazine, would be a logical synthetic route.

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the interaction of **1,1-Dimethyl-4-acetylpiperazinium iodide** and its analogs with nicotinic acetylcholine receptors.

Radioligand Binding Assay for nAChR Affinity (K_i Determination)

This protocol is based on standard methods for determining the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibition constant (K_i) of **1,1-Dimethyl-4-acetylpiperazinium iodide** for the $\alpha 4\beta 2$ nAChR subtype.

Materials:

- Rat cerebral cortex membranes (as a source of $\alpha 4\beta 2$ nAChRs)
- [^3H]-cytisine (a high-affinity radioligand for $\alpha 4\beta 2$ nAChRs)
- **1,1-Dimethyl-4-acetylpiperazinium iodide** (test compound)
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- **Membrane Preparation:** Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
- **Binding Assay:** In test tubes, combine the rat cortical membranes, [³H]-cytisine at a concentration near its K_e , and varying concentrations of **1,1-Dimethyl-4-acetylpiperazinium iodide**.
- **Incubation:** Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
- **Quantification:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

Chronic Agonist Exposure and Receptor Upregulation Assay

This protocol is based on the methodology used to assess the ability of nicotinic agonists to upregulate receptor numbers in a cell culture model.

Objective: To quantify the change in the number of $\alpha 4\beta 2$ nAChR binding sites on M10 cells following chronic exposure to **1,1-Dimethyl-4-acetylpiperazinium iodide**.

Materials:

- M10 neuroblastoma cells (which express $\alpha 4\beta 2$ nAChRs)

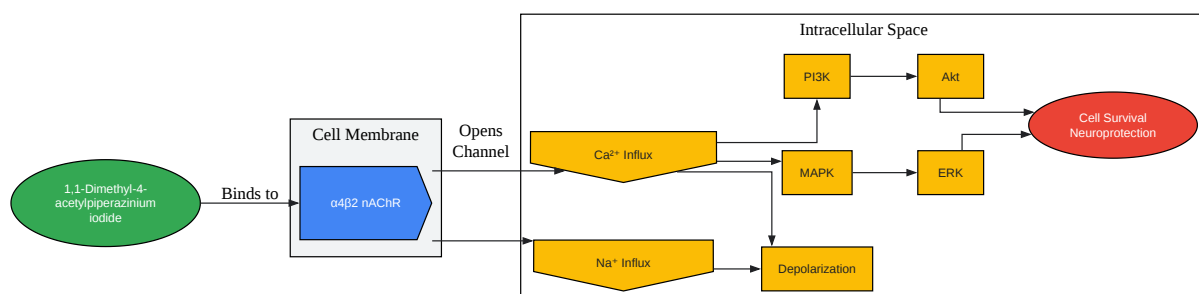
- Cell culture medium and supplements
- **1,1-Dimethyl-4-acetylpiperazinium iodide**
- Radioligand for $\alpha 4\beta 2$ nAChRs (e.g., [^3H]-epibatidine or [^3H]-cytisine)
- Cell lysis buffer
- Protein assay reagents (e.g., BCA or Bradford)

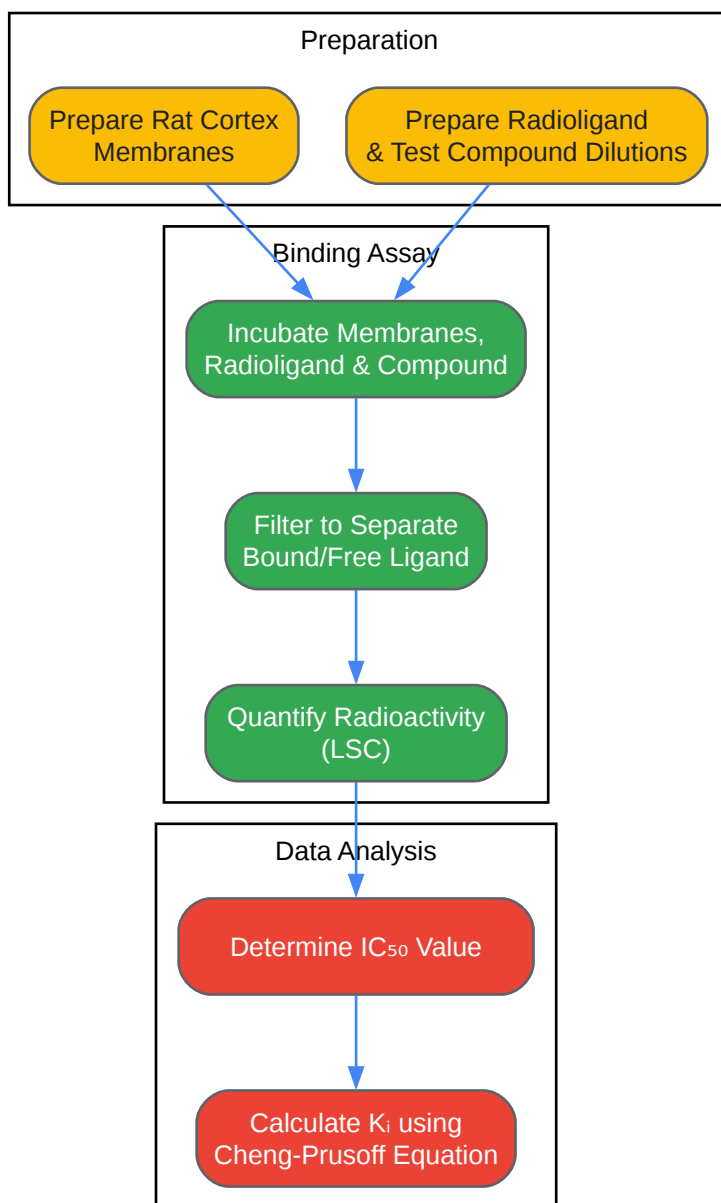
Procedure:

- Cell Culture: Culture M10 cells in appropriate flasks or plates until they reach a desired confluency.
- Chronic Agonist Treatment: Expose the cells to a specific concentration of **1,1-Dimethyl-4-acetylpiperazinium iodide** in the culture medium for an extended period (e.g., 24-72 hours). A control group of cells should be cultured in parallel without the agonist.
- Cell Harvesting and Membrane Preparation: After the treatment period, wash the cells to remove the agonist. Harvest the cells and prepare a membrane fraction as described in the binding assay protocol.
- Saturation Binding Assay: Perform a saturation binding experiment on the membrane preparations from both the treated and control cells. This involves incubating the membranes with increasing concentrations of the radioligand to determine the maximum number of binding sites (B_{max}).
- Protein Quantification: Determine the protein concentration of the membrane preparations using a standard protein assay.
- Data Analysis: Calculate the B_{max} values for both the control and treated groups, expressed as fmol/mg of protein. The percentage change in receptor number is calculated as: $(B_{\text{max_treated}} - B_{\text{max_control}}) / B_{\text{max_control}} \times 100$.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway





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References

- 1. Binding of drugs to human serum albumin:XI. The specificity of three binding sites as studied with albumin immobilized in microparticles. | Semantic Scholar [semanticscholar.org]
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